tert-butyl N-[2-(hexylamino)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(hexylamino)ethyl]carbamate: is an organic compound with the molecular formula C13H28N2O2. It is a carbamate derivative, which is a category of organic compounds formally derived from carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hexylamino)ethyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(hexylamino)ethyl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, often under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(hexylamino)ethyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding carbamate interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hexylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme kinetics and designing enzyme inhibitors .
Comparison with Similar Compounds
- tert-butyl N-[2-(methylamino)ethyl]carbamate
- tert-butyl N-[2-(ethylamino)ethyl]carbamate
- tert-butyl N-[2-(propylamino)ethyl]carbamate
Comparison:
- tert-butyl N-[2-(hexylamino)ethyl]carbamate has a longer alkyl chain compared to its methyl, ethyl, and propyl counterparts, which can influence its solubility and reactivity.
- The hexyl group provides unique steric and electronic properties, making it suitable for specific applications where other shorter-chain carbamates may not be effective.
- Its unique structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and enzyme studies .
Properties
CAS No. |
1690715-15-1 |
---|---|
Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
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